4-环己氧基苯甲醛

描述

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of a compound with a cyclohexanone moiety starting from cyclohexanone is described, where an enamine is reacted with 4-nitrobenzaldehyde to obtain a benzylidene cyclohexanone derivative . Another synthesis involves the formation of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack (V-H) reactions, with an overall yield of 82.26% . These methods could potentially be adapted for the synthesis of 4-Cyclohexyloxybenzaldehyde by substituting appropriate starting materials and reagents.

Molecular Structure Analysis

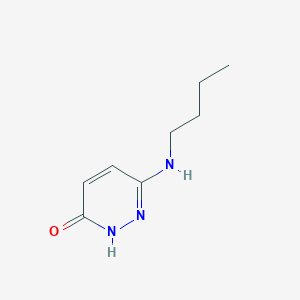

The molecular structure of compounds similar to 4-Cyclohexyloxybenzaldehyde has been determined through crystallography. For example, a compound with a cyclohexyl ring is reported to adopt a chair conformation with a dihedral angle of 84.13° between the cyclohexyl ring and the benzaldehyde moiety . This information suggests that 4-Cyclohexyloxybenzaldehyde may also exhibit a chair conformation of the cyclohexyl ring, which could influence its reactivity and interactions.

Chemical Reactions Analysis

Chemical reactions involving benzaldehyde derivatives are diverse. The condensation of 4-cyanobenzaldehyde with methyl azidoacetate in the presence of sodium methoxide leads to azidocinnamates, which can undergo thermolysis to yield indoles . This indicates that benzaldehyde derivatives can participate in cyclization reactions under certain conditions. Although 4-Cyclohexyloxybenzaldehyde is not specifically mentioned, it is reasonable to infer that it could undergo similar reactions depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Cyclohexyloxybenzaldehyde can be inferred from related compounds. The crystal structure analysis reveals a dense hydrogen-bond network in the inclusion compound of β-cyclodextrin with 4-aminobenzaldehyde . This suggests that 4-Cyclohexyloxybenzaldehyde may also form hydrogen bonds, affecting its solubility and stability. The presence of a cyclohexyl ring and an ether linkage in 4-Cyclohexyloxybenzaldehyde would influence its physical properties, such as melting point and boiling point, as well as its chemical reactivity.

科学研究应用

钯催化交叉偶联中的合成应用

在钯催化交叉偶联条件下,与4-环己氧基苯甲醛衍生物相关的合成应用的进展引人注目。过去十年的研究揭示了溴乙烯醛化学的作用,包括类似于4-环己氧基苯甲醛的化合物,在生物和药用相关化合物的合成以及各种应用材料中的作用(Ghosh & Ray, 2017)。

聚合物合成和材料科学

该化合物在合成源自相关环己酮化合物的新型聚酯、聚氨酯和环氧树脂类别方面发挥了作用。这表明了聚合物的溶解性和热稳定性得到改善,显示了在先进材料科学应用中的潜力(Diakoumakos & Mikroyannidis, 1994)。

金催化合成方法

已开发了涉及类似于4-环己氧基苯甲醛的醛类的创新金催化合成方法。这些方法使得能够立体选择性地制备具有潜在应用价值的化合物,用于酚类和其他有价值的化学实体的合成,展示了金催化在有机合成中的多功能性(Rao & Chan, 2014)。

新型合成方法

对与4-环己氧基苯甲醛相关的苄亚甲基环己酮衍生物的微波辅助有机合成(MAOS)的研究提供了一种快速高效的合成具有广泛生物活性化合物的方法。这凸显了创新合成技术在增强生物活性化合物可及性方面的重要性(Handayani, Budimarwanti, & Haryadi, 2017)。

催化和有机合成

该化合物的衍生物已参与研究,重点关注水中有机催化直接醛缩反应的立体选择性。这些发现有助于更广泛地理解催化作用及其在产生对映选择性和顺反选择性反应中的作用,这对制药业的生产至关重要(Chimni, Singh, & Kumar, 2009)。

未来方向

The future of synthetic chemistry, including the synthesis of compounds like 4-Cyclohexyloxybenzaldehyde, is expected to evolve from trial-and-error to rational design . This is due to the maturing theory-experiment joint research schemes and the increasing abilities to explore dynamic nature of catalysts under reaction conditions . The transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued . The catalysis for cleaner chemical processes will be another active research direction .

属性

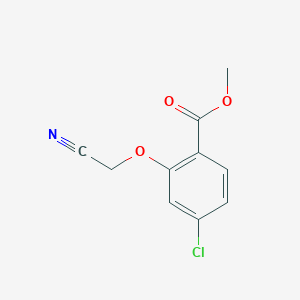

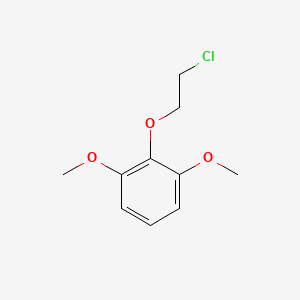

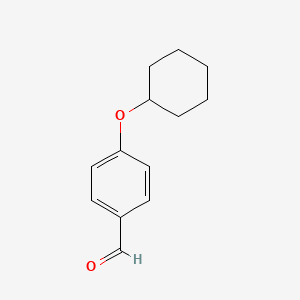

IUPAC Name |

4-cyclohexyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-10,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVIRRALOYOZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461227 | |

| Record name | 4-cyclohexyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexyloxybenzaldehyde | |

CAS RN |

58236-90-1 | |

| Record name | 4-cyclohexyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)

![2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B1338877.png)